ZM 336372
Overview
Description
ZM 336372 is a potent, cell-permeable, reversible, ATP-competitive, and specific inhibitor of the protein kinase c-Raf . It has been widely studied for its ability to activate the Raf/Mek/Erk signaling pathway, which plays a crucial role in cell growth and differentiation . This compound has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for cancer therapy .
Mechanism of Action
Target of Action
ZM 336372 is a potent and selective inhibitor of the protein kinase c-Raf . The c-Raf protein is a part of the Ras/Raf/MEK/ERK pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis .
Mode of Action
This compound acts as an ATP-competitive inhibitor of c-Raf . It binds to the ATP-binding site of the c-Raf kinase, preventing ATP from binding and thus inhibiting the kinase’s activity . This inhibition is competitive with respect to ATP, as the IC50 value decreases with lower ATP concentrations and increases with higher ATP concentrations .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Ras/Raf/MEK/ERK pathway . By inhibiting c-Raf, this compound prevents the activation of downstream kinases MEK1/2 and ERK1/2 . This results in a decrease in the phosphorylation of these kinases, disrupting the signaling cascade and ultimately leading to growth inhibition in certain cell lines .
Pharmacokinetics
It is known that this compound is soluble in dmso , suggesting that it may have good bioavailability when administered in a suitable formulation.
Result of Action
This compound has been shown to suppress growth and reduce bioactive hormone levels in carcinoid tumor cells . It also induces the cell cycle inhibitors p21 and p18, further contributing to its growth-suppressive effects . In solid tumor cell lines, this compound causes growth inhibition proportional to its concentration .
Action Environment
The action of this compound can be influenced by the concentration of ATP in the environment, as its inhibitory action is competitive with respect to ATP . .
Biochemical Analysis
Biochemical Properties
ZM 336372 plays a significant role in biochemical reactions, particularly in the inhibition of c-Raf, a protein kinase involved in the MAPK/ERK pathway . It displays 10-fold selectivity over b-Raf . The inhibition of c-Raf by this compound is competitive with respect to ATP .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits growth and induces apoptosis in pancreatic cancer cells . It also suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells . In solid tumor cell lines, this compound induces the MAPK cascade and causes growth inhibition .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of c-Raf . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the c-Raf kinase . This inhibition leads to a decrease in the activity of the MAPK/ERK pathway, which in turn can lead to effects such as growth inhibition in certain cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, treatment of carcinoid tumor cells with this compound resulted in progressive phosphorylation of Raf-1, mitogen-activated protein kinase 1/2, and extracellular signal–regulated kinase 1/2 .
Metabolic Pathways
This compound is involved in the MAPK/ERK pathway through its inhibition of c-Raf . This pathway is crucial in many cellular processes, including cell proliferation and apoptosis.
Subcellular Localization
Given that it is an inhibitor of c-Raf, a cytosolic protein, it can be inferred that it likely localizes to the cytosol where it can interact with its target .
Preparation Methods
ZM 336372 is synthesized through a series of chemical reactions involving the formation of N-[5-(3-dimethylaminobenzamido)-2-methylphenyl]-4-hydroxybenzamide . The synthetic route typically involves the following steps:
Formation of the amide bond: This step involves the reaction of 3-dimethylaminobenzoic acid with 2-methyl-5-nitroaniline to form an amide intermediate.
Reduction of the nitro group: The nitro group in the intermediate is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Formation of the final product: The amine intermediate is then reacted with 4-hydroxybenzoyl chloride to form the final product, this compound.
Chemical Reactions Analysis
ZM 336372 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The nitro group in the intermediate can be reduced to an amine using reducing agents like Pd/C and hydrogen gas.
Substitution: The amine intermediate can undergo substitution reactions with acyl chlorides to form amides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution reagents: Acyl chlorides, such as 4-hydroxybenzoyl chloride
Scientific Research Applications
ZM 336372 has been extensively studied for its applications in various scientific fields:
Comparison with Similar Compounds
ZM 336372 is unique in its ability to selectively inhibit c-Raf with ten-fold greater potency compared to B-Raf . Other similar compounds include:
Sorafenib: A multi-kinase inhibitor that targets Raf kinases, including c-Raf and B-Raf.
Vemurafenib: A selective inhibitor of B-Raf with the V600E mutation.
Dabrafenib: Another selective inhibitor of B-Raf with the V600E mutation.
This compound stands out due to its high selectivity for c-Raf and its ability to activate the Raf/Mek/Erk pathway, making it a valuable tool for studying this signaling pathway and its role in cancer .
Properties
IUPAC Name |
3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEFPDQFAZNXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274478 | |
Record name | ZM 336372 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208260-29-1 | |
Record name | N-(5-(3-Dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208260291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZM 336372 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.